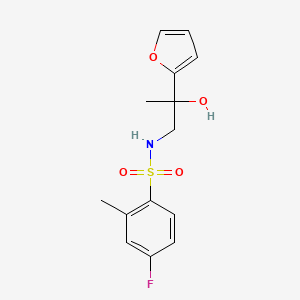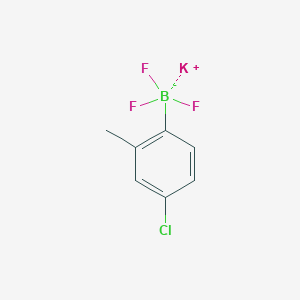![molecular formula C16H25NO4 B2481464 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 2567504-98-5](/img/structure/B2481464.png)
1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid, involves intricate organic synthesis strategies aimed at introducing functional groups into the adamantane core. These processes often leverage the adamantane's robustness to create compounds with specific chemical functionalities designed for targeted applications. The literature reveals various methods for synthesizing adamantane derivatives, focusing on optimizing yield, purity, and functional group specificity (Dragomanova & Andonova, 2023).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by a three-dimensional framework that significantly influences their chemical and physical properties. This structure provides a scaffold for the attachment of various functional groups, enabling the creation of compounds with tailored properties for specific applications. The study of adamantane's molecular structure is crucial for understanding its interactions with biological systems and its potential as a building block in drug development and materials science (Spasov et al., 2006).
Chemical Reactions and Properties
Adamantane derivatives undergo a range of chemical reactions that are influenced by their unique structure. The reactivity of these compounds is often dictated by the functional groups attached to the adamantane core, enabling selective chemical transformations. These reactions are pivotal for the synthesis of complex molecules and for modifications aimed at enhancing their pharmacological properties or material characteristics (Dembitsky et al., 2020).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting point, and stability, are significantly influenced by their molecular structure and the nature of the substituents. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications. The inherent stability of the adamantane core contributes to the high thermal and chemical stability of its derivatives (Ragshaniya et al., 2023).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Reactions with Acetonitrile : Methyl adamantane-1-carboxylate reacts with acetonitrile to produce various compounds like 3-(1-adamantyl)-3-oxopropanenitrile. This reaction is facilitated by sodium hydride and has implications for the synthesis of adamantane derivatives (Shiryaev et al., 2015).
C-Methylation of Carboxylic Acids : This process can be used to convert adamantane-1-carboxylic acid into various t-butyl compounds. This method of C-methylation presents a new pathway for creating adamantane derivatives (Meisters & Mole, 1974).
Synthesis of Adamantane Derivatives : A convergent process was developed for synthesizing adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors. This process is efficient and scalable, highlighting the compound's potential in pharmaceutical applications (Becker et al., 2008).
Applications in Coordination Chemistry
Orthogonally Substituted Azole-Carboxylate Adamantane Ligands : These ligands were used to prepare coordination polymers, demonstrating the utility of adamantane derivatives in constructing complex molecular structures (Pavlov et al., 2019).
Adamantane-Retropeptides as Building Blocks : Novel adamantane-oxalamide derivatives were created for potential use in molecular channels, showcasing the versatility of adamantane derivatives in the field of supramolecular chemistry (Basarić et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16-7-9-4-10(8-16)6-11(5-9)12(16)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBUYJWOPRFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

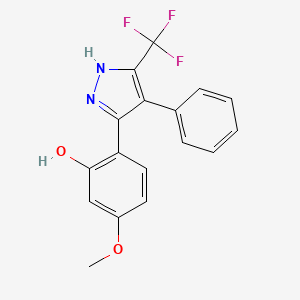
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
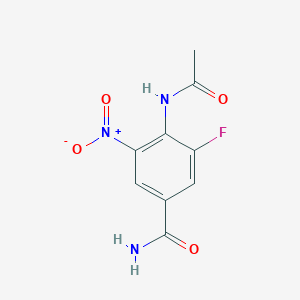
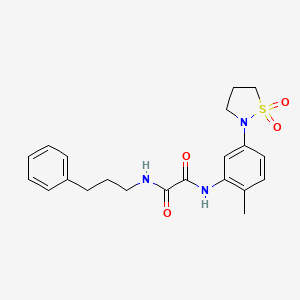
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
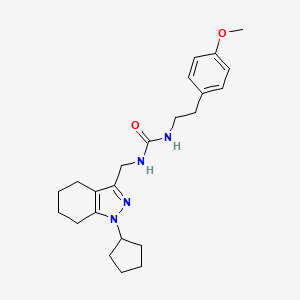

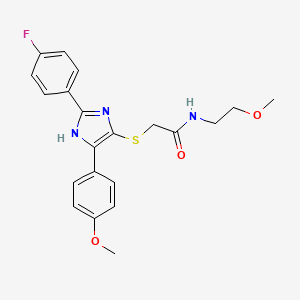
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
